DM1-Peg4-dbco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DM1-Peg4-dbco is a drug-linker conjugate that combines the potent microtubulin inhibitor mertansine (DM1) with the DBCO-PEG4-Ahx linker. This compound is primarily used in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity and improving therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DM1-Peg4-dbco involves the conjugation of mertansine (DM1) with the DBCO-PEG4-Ahx linker. The process typically includes the following steps:
Activation of DM1: DM1 is activated using a suitable reagent to form a reactive intermediate.
Conjugation with DBCO-PEG4-Ahx: The activated DM1 is then reacted with the DBCO-PEG4-Ahx linker under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DM1 and DBCO-PEG4-Ahx are synthesized and purified.
Conjugation: The bulk quantities are then conjugated using optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure consistency and safety
化学反応の分析
Types of Reactions
DM1-Peg4-dbco undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This click chemistry reaction involves the DBCO group reacting with azide-tagged molecules to form stable triazole linkages.
Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the linker.
Common Reagents and Conditions
SPAAC Reaction: This reaction typically occurs in aqueous buffer or organic solvents at room temperature without the need for a copper catalyst.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or under acidic or basic conditions.
Major Products Formed
Triazole Linkages: The primary product of the SPAAC reaction is a stable triazole linkage.
Degradation Products: Hydrolysis can lead to the formation of various degradation products, depending on the specific conditions.
科学的研究の応用
DM1-Peg4-dbco has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Biology: Employed in bioconjugation techniques to label and track biomolecules
Medicine: Integral in the development of targeted cancer therapies, reducing systemic toxicity and improving efficacy
Industry: Utilized in the production of ADCs for pharmaceutical applications
作用機序
DM1-Peg4-dbco exerts its effects through the following mechanisms:
Microtubulin Inhibition: Mertansine (DM1) inhibits microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells
Targeted Delivery: The DBCO-PEG4-Ahx linker facilitates the targeted delivery of DM1 to cancer cells by conjugating with antibodies that specifically bind to cancer cell markers
SPAAC Reaction: The DBCO group undergoes SPAAC with azide-tagged molecules, enabling the formation of stable triazole linkages and efficient drug delivery.
類似化合物との比較
DM1-Peg4-dbco is unique due to its combination of mertansine (DM1) and the DBCO-PEG4-Ahx linker. Similar compounds include:
Auristatins: Another class of microtubulin inhibitors used in ADCs.
Duocarmycins: DNA-damaging agents used in ADCs.
Pyrrolobenzodiazepines: DNA-damaging agents with high potency.
Camptothecins: Topoisomerase inhibitors used in ADCs.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs.
This compound stands out due to its specific linker chemistry, which allows for efficient and targeted drug delivery with minimal systemic toxicity .
特性
分子式 |
C63H80ClN5O16 |
---|---|
分子量 |
1198.8 g/mol |
IUPAC名 |
[(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
InChI |
InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13+,41-15+/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |
InChIキー |
KNGFBSMTZQRQKS-UXUCKKCRSA-N |
異性体SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。